molecular formula C18H30O6 B1211891 2,3-Dinor thromboxane B2

2,3-Dinor thromboxane B2

Numéro de catalogue: B1211891
Poids moléculaire: 342.4 g/mol
Clé InChI: RJHNVFKNIJQTQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dinor thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a compound released from aggregating platelets. It undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound. This compound serves as an indicator for in vivo thromboxane A2 synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is produced by the non-enzymatic hydration of thromboxane A2, which is released in substantial quantities from aggregating platelets . The transformation into this compound occurs during circulation.

Industrial Production Methods: The compound is often measured using competitive enzyme-linked immunosorbent assay (ELISA) kits .

Analyse Des Réactions Chimiques

Key Reactions:

  • Hydrolysis of TXA2 :
    TXA2H2OTXB2\text{TXA}_2\xrightarrow{\text{H}_2\text{O}}\text{TXB}_2
    TXA2, an unstable prostanoid, rapidly hydrolyzes non-enzymatically to TXB2 in aqueous environments .

  • Beta-Oxidation of TXB2 :
    TXB2β oxidation2,3 dinor TXB2+Acetyl CoA\text{TXB}_2\xrightarrow{\beta \text{ oxidation}}2,3\text{ dinor TXB}_2+\text{Acetyl CoA}
    This reaction involves acyl-CoA dehydrogenases and hydratases, removing two carbons from the carboxyl terminus .

  • Alternative Pathway: 11-Dehydrogenation :
    TXB211 hydroxythromboxane dehydrogenase11 dehydro TXB2\text{TXB}_2\xrightarrow{11\text{ hydroxythromboxane dehydrogenase}}11\text{ dehydro TXB}_2
    Competing with beta-oxidation, this pathway produces 11-dehydro-TXB2, another major urinary metabolite .

Table 1: Comparative Metabolic Pathways of TXB2

PathwayEnzyme InvolvedPrimary ProductUrinary Excretion (Healthy Adults)
Beta-oxidationAcyl-CoA dehydrogenases2,3-dinor-TXB210.3 ng/hr
11-Dehydrogenation11-Hydroxythromboxane dehydrogenase11-dehydro-TXB22.8 ng/hr

Analytical Methods for Reaction Studies

Quantifying 2,3-dinor-TXB2 requires advanced techniques due to its low physiological concentrations (pg/mL range) .

Key Methodologies:

  • Derivatization : Methoxime formation stabilizes the ketone group for GC-MS analysis .

  • Extraction : Phenylboronic acid columns selectively bind vicinal diols, enabling purification from urine .

  • Detection : Capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) achieves sensitivity in the low-picogram range .

Table 2: Analytical Parameters for 2,3-Dinor-TXB2

ParameterValue/DetailSource
Detection Limit0.1 pg/mL
Recovery Rate85-92% (post-extraction)
Column UsedBonded-phase phenylboronic acid
Derivatization ReagentMethoxyamine hydrochloride

Chemical Stability and Reactivity

2,3-Dinor-TXB2 exhibits greater stability than TXB2 due to structural modifications:

  • Thermal Stability : Resists degradation at 37°C for 24 hours in urine .

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4), necessitating neutral buffer storage .

  • Oxidative Resistance : Lacks the hemiacetal ring of TXB2, reducing susceptibility to auto-oxidation .

Figure 1: Structural Comparison

FeatureTXB22,3-Dinor-TXB2
Molecular FormulaC20H34O6\text{C}_{20}\text{H}_{34}\text{O}_6C18H30O6\text{C}_{18}\text{H}_{30}\text{O}_6
Key Functional GroupsHemiacetal ring, carboxyl groupCarboxyl group, shortened side chain
Molecular Weight370.5 g/mol342.4 g/mol

Biological Implications of Reactivity

The metabolic fate of 2,3-dinor-TXB2 reflects in vivo platelet activation :

  • Pharmacological Studies : Thromboxane synthase inhibitors (e.g., dazoxiben) reduce 2,3-dinor-TXB2 excretion by >90%, confirming its origin from platelet-derived TXA2 .

  • Disease Biomarker : Elevated urinary levels correlate with:

    • Atherothrombosis (2.5-fold increase)

    • Cyclosporine-induced nephrotoxicity (3.1-fold increase)

    • Tobacco use (1.8-fold increase vs. nonsmokers) .

Table 3: Clinical Relevance in Pathological Conditions

Condition2,3-Dinor-TXB2 ExcretionMechanism
Peripheral Vascular Disease24 ng/hr (vs. 10.3 ng/hr in controls)Persistent platelet activation
Cyclosporine Nephrotoxicity32 ng/hrIntrarenal platelet/macrophage activation
Chronic Smoking18.5 ng/hrEnhanced platelet TXA2 synthesis

Synthetic and Degradation Challenges

  • Synthesis : Total synthesis involves stereoselective formation of the pent-3-enoic acid side chain and hydroxylated oxane ring, requiring >15 steps .

  • Degradation : Susceptible to microbial beta-oxidation in environmental samples, complicating long-term storage .

Applications De Recherche Scientifique

Clinical Diagnostics

Urinary Biomarker for Thromboxane Activity:
2,3-Dinor thromboxane B2 serves as a urinary biomarker for assessing thromboxane A2 synthesis and activity in humans. Studies have demonstrated that urinary excretion levels of this compound can indicate increased thromboxane activity in various conditions such as myocardial infarction and pregnancy complications. For instance, a notable case showed elevated levels following the onset of myocardial infarction symptoms, suggesting its potential role in monitoring cardiovascular events .

Impact of Medications:
The measurement of this compound has been utilized to evaluate the effects of anti-inflammatory medications. In one study, the administration of aspirin and indomethacin significantly reduced urinary excretion levels of this metabolite, indicating their effectiveness in inhibiting thromboxane synthesis . This biomarker can thus assist in understanding the pharmacodynamics of drugs targeting platelet activation and inflammation.

Tobacco Harm Reduction Research

Biomarker in Tobacco Studies:
Recent research has identified this compound as a crucial biomarker in studies evaluating the harm reduction potential of tobacco products. In a study involving smokers who switched to noncombustible products or abstained from smoking, changes in urinary levels of this compound were monitored. The findings suggested that lower levels of this metabolite were associated with reduced harm from tobacco use . This positions this compound as a valuable tool for regulatory assessments in tobacco product switching studies.

Pathophysiological Insights

Role in Disease Mechanisms:
The elevation of this compound levels has been linked to various diseases such as diabetes mellitus and atherosclerosis. Increased urinary excretion was observed in patients with severe atherosclerosis, correlating with heightened platelet activation . Furthermore, conditions like chronic kidney disease have shown altered levels of this metabolite, indicating its potential role as a marker for renal function and vascular health .

Research Methodologies

Analytical Techniques:
Quantification of this compound is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise measurement of urinary metabolites and help elucidate the biochemical pathways involved in thromboxane metabolism .

Summary Table: Applications and Findings

Application AreaKey FindingsMethodology Used
Clinical DiagnosticsElevated levels correlate with myocardial infarctionUrinary excretion analysis
Tobacco Harm ReductionLower levels indicate reduced harm from noncombustible productsBiomarker assessment in switching studies
Pathophysiological InsightsIncreased levels in diabetes and atherosclerosisComparative studies on patient cohorts

Mécanisme D'action

2,3-Dinor thromboxane B2 exerts its effects as a metabolite of thromboxane B2. Thromboxane B2 is a stable metabolic product of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. The measurement of this compound in biological samples provides insights into the activity of thromboxane A2 and its role in platelet activation and cardiovascular health .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique in its role as a prevalent urinary metabolite of thromboxane B2, making it a valuable biomarker for in vivo thromboxane A2 synthesis and platelet activation. Its measurement provides a non-invasive method to assess platelet function and the effectiveness of antiplatelet therapies .

Propriétés

IUPAC Name

5-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]pent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNVFKNIJQTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866994
Record name 4-(4-Carboxybut-2-en-1-yl)-2,4-dideoxy-5-(3-hydroxyoct-1-en-1-yl)pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.